Cas no 1804517-03-0 (Methyl 2,3-dichloro-4-nitrobenzoate)

Methyl 2,3-dichloro-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3-dichloro-4-nitrobenzoate
-
- Inchi: 1S/C8H5Cl2NO4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,1H3
- InChI Key: SQSNIZHXFHAMKC-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C(=O)OC)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 268
- Topological Polar Surface Area: 72.1
- XLogP3: 2.8
Methyl 2,3-dichloro-4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013276-250mg |
Methyl 2,3-dichloro-4-nitrobenzoate |
1804517-03-0 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015013276-500mg |
Methyl 2,3-dichloro-4-nitrobenzoate |
1804517-03-0 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015013276-1g |
Methyl 2,3-dichloro-4-nitrobenzoate |
1804517-03-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 2,3-dichloro-4-nitrobenzoate Related Literature
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on Methyl 2,3-dichloro-4-nitrobenzoate
Methyl 2,3-dichloro-4-nitrobenzoate: A Comprehensive Overview
Methyl 2,3-dichloro-4-nitrobenzoate (CAS No. 1804517-03-0) is a chemically synthesized compound with significant applications in various fields, including agricultural chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group and substituents at the 2, 3, and 4 positions of the benzene ring. The presence of chlorine atoms and a nitro group imparts distinct chemical properties that make it valuable for specific industrial and research purposes.
The synthesis of Methyl 2,3-dichloro-4-nitrobenzoate involves a series of carefully controlled reactions. Typically, the process begins with the nitration of a dichlorobenzoic acid derivative, followed by esterification to yield the final product. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to reduce reaction times and minimize waste generation.
The structural properties of Methyl 2,3-dichloro-4-nitrobenzoate play a crucial role in its functionality. The nitro group at the para position contributes to the compound's high reactivity and ability to participate in various chemical transformations. Similarly, the chlorine atoms at the ortho and meta positions enhance the compound's stability under certain conditions. These features make it an ideal candidate for use in pesticide formulations, where it exhibits potent insecticidal activity against a range of agricultural pests.
In the field of pharmaceuticals, Methyl 2,3-dichloro-4-nitrobenzoate has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Researchers have also investigated its role as a precursor for developing novel antibiotics, leveraging its unique chemical structure to target resistant bacterial strains.
Beyond its direct applications, Methyl 2,3-dichloro-4-nitrobenzoate serves as a valuable tool in academic research. Its structure makes it an excellent substrate for studying various chemical reactions, such as nucleophilic aromatic substitution and Diels-Alder reactions. By understanding the reactivity patterns of this compound, chemists can design more efficient synthetic pathways for complex molecules.
The environmental impact of Methyl 2,3-dichloro-4-nitrobenzoate has also been a topic of interest in recent years. Studies have shown that while it exhibits high efficacy in agricultural applications, its persistence in soil and water systems requires careful monitoring. To address this issue, scientists have developed biodegradation strategies involving microbial consortia capable of breaking down the compound into less harmful byproducts.
In conclusion, Methyl 2,3-dichloro-4-nitrobenzoate (CAS No. 1804517-03-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable resource for both industrial and academic pursuits. As research continues to uncover new uses and optimize its production processes, this compound will undoubtedly remain a focal point in chemical innovation.
1804517-03-0 (Methyl 2,3-dichloro-4-nitrobenzoate) Related Products
- 373383-39-2(4,5,6-trichloro-2,3-dihydro-1H-indole-2,3-dione)
- 868364-62-9(methyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate)
- 864754-31-4(1-(pyridin-2-yl)-1,4-diazepane dihydrochloride)
- 2504977-41-5(1,3-difluoro-5-(isocyanomethyl)benzene)
- 1027076-19-2(5-tert-Butyl-2-chloro-1,3-benzoxazole)
- 2172057-13-3(3-cyclopentyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)
- 151985-18-1(6-bromo-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one)
- 1335058-51-9(5-Bromo-3-(piperidin-1-yl)pyridin-2-amine)
- 2355225-20-4((αS)-α-(Difluoromethyl)cyclohexanemethanamine)
- 2137878-75-0(2-Oxabicyclo[2.1.1]hexane, 1-[[1-(bromomethyl)cyclopropyl]methyl]-)




